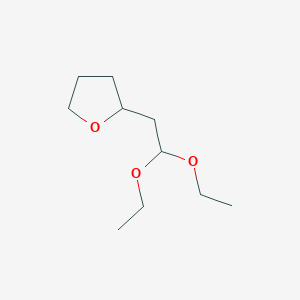

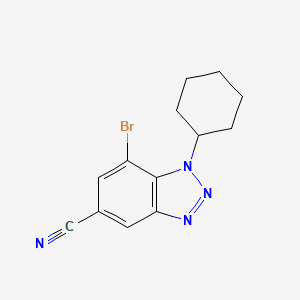

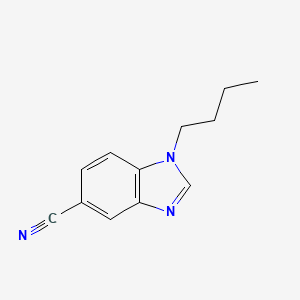

![molecular formula C11H18O B1379677 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol CAS No. 1603534-19-5](/img/structure/B1379677.png)

1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol

Overview

Description

“1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is a chemical compound with the CAS Number: 1603534-19-5 . It has a molecular weight of 166.26 . It is in the physical form of oil .

Molecular Structure Analysis

The InChI code for “1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is 1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Computational Chemistry Studies

- Double Bond Pyramidalization : Investigations into the pyramidalization of double bonds in bicyclic alkanes, including bicyclo[2.2.1]hept-2-ene derivatives, have been conducted using ab initio calculations. These studies provide insights into the effects of torsional and repulsion forces on the molecule's geometry, contributing to a deeper understanding of its chemical behavior and reactivity (Carrupt & Vogel, 1985).

Enzymatic Synthesis

- Steric Requirements in Bridge-Region : The enzymatic resolution of bicyclo[2.2.1]heptan-2-ols and related compounds has been explored to understand the influence of steric factors on enantioselection. This research provides a pathway to enantiomerically enriched building blocks for synthesizing cyclopentane and cyclohexane systems, showcasing the molecule's application in stereo-selective synthesis (Königsberger et al., 1989).

NMR Chemical Shift Analysis

- Polar Substituent Effects : A DFT-GIAO and DFT-NBO study focusing on the effects of polar substituents on NMR ^17O chemical shifts in rigid polycyclic alkanes, including derivatives of bicyclo[2.2.1]heptan-1-ols, has been conducted. This research contributes to understanding how substituents influence NMR shielding parameters, providing valuable information for structural analysis and molecular design (Adcock, 2011).

Chemical Reaction Mechanisms

- Hydrogenation and Dimerization : Studies on the hydrogenation and dimerization of bicyclo[2.2.1]hepta-2,5-diene catalyzed by cobalt(I) complexes have been performed. These findings help elucidate the catalytic mechanisms involved and the potential for synthesizing complex molecular structures from bicyclic precursors (Kanai et al., 1986).

Safety And Hazards

properties

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXNUOOVGKWJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1CC2CCC1C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)

![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)

![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)